Inauhzin

Catalog No.
S548213
CAS No.
309271-94-1
M.F
C25H19N5OS2
M. Wt
469.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inauhzin

CAS Number

309271-94-1

Product Name

Inauhzin

IUPAC Name

1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one

Molecular Formula

C25H19N5OS2

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29)

InChI Key

VHUOXERIKQWIJE-UHFFFAOYSA-N

SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4

Solubility

Soluble in DMSO, not in water

Synonyms

10-(2-(5H-(1,2,4)triazino(5,6-b)indol-3-ylthio)butanoyl)-10H-phenothiazine, inauhzin

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4

Description

The exact mass of the compound Inauhzin is 469.1031 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antitumor Compounds

Nanoparticle Encapsulation

Structure and Activity Analysis

Ribosomal Stress Induction

Preclinical Toxicity Studies

Combined Anti-Tumor Effects

Inauhzin is a small molecule identified as a potent activator of the tumor suppressor protein p53. Its chemical structure comprises two key components: the triazino[5,6-b]indol moiety and the phenothiazine moiety, which together contribute to its biological activity. Inauhzin has been shown to selectively suppress tumor growth while exhibiting minimal toxicity to normal cells, making it a promising candidate for cancer therapy .

Inauhzin primarily functions through the inhibition of Sirtuin 1 (SIRT1), an enzyme that deacetylates proteins, including p53. By inhibiting SIRT1, Inauhzin enhances the acetylation of p53, preventing its degradation by MDM2, a negative regulator of p53. This mechanism leads to the reactivation of p53, promoting apoptosis in cancer cells without causing significant genotoxic stress . The compound's ability to induce p53 activation has been demonstrated in various cancer cell lines, including human lung carcinoma and colon cancer cells .

Inauhzin exhibits significant biological activity by reactivating p53 pathways in cancer cells. It induces p53-dependent apoptosis and cellular senescence while inhibiting tumor growth in xenograft models. Notably, Inauhzin's selective action on cancer cells allows it to function effectively as an anti-cancer agent without adversely affecting normal tissues . Its low IC50 value (0.7-2 µM) indicates high potency as a SIRT1 inhibitor .

The synthesis of Inauhzin involves several steps that focus on creating its unique chemical scaffold. Initial synthetic routes include the combination of triazino[5,6-b]indol and phenothiazine components. Modifications to these components can enhance the compound's efficacy and specificity for its target. For example, structural variations at specific positions on both moieties have been explored to optimize p53 activation capabilities .

Inauhzin's primary application lies in cancer therapy due to its ability to reactivate p53 and inhibit SIRT1 activity. Its potential use extends to various types of cancers where p53 is known to be dysfunctional. Additionally, ongoing research aims to explore its applications in combination therapies with other anti-cancer agents .

Studies have shown that Inauhzin interacts directly with SIRT1, inhibiting its deacetylation activity and leading to increased levels of acetylated p53. This interaction is critical for its mechanism of action and has been validated through various biochemical assays . Furthermore, structural modifications of Inauhzin analogs have been analyzed for their impacts on both SIRT1 inhibition and p53 activation, providing insights into optimizing its therapeutic potential .

Inauhzin shares structural similarities with several other compounds that also target the p53 pathway or inhibit SIRT1. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
ResveratrolNatural polyphenolSIRT1 inhibitorFound in red wine; promotes longevity
ExifoneSynthetic phenothiazineAntioxidant; potential anti-cancerUsed in neurological disorders
Tenovin-6Synthetic small moleculeSIRT1 inhibitor; activates p53Exhibits anti-aging properties
NicotinamideVitamin B3 derivativeSIRT1 activatorEnhances cellular metabolism

In contrast to these compounds, Inauhzin uniquely combines both triazino[5,6-b]indol and phenothiazine moieties, which synergistically enhance its ability to activate p53 while inhibiting SIRT1 effectively . This dual-action mechanism distinguishes Inauhzin as a promising candidate in cancer therapeutics compared to other similar compounds.

Inauhzin (INZ) is a synthetic small molecule with the chemical name 1-phenothiazin-10-yl-2-(5H-triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one and the molecular formula C₂₅H₁₉N₅OS₂. Its molecular weight is 469.58 g/mol, and it is assigned the CAS registry number 309271-94-1. The compound features a triazino[5,6-b]indole moiety linked via a thioether bridge to a phenothiazine group, forming a planar aromatic system critical for its biological activity. The SMILES notation for Inauhzin is CCC(SC1=NC2=C(C3=CC=CC=C3N2)N=N1)C(=O)N4C5=C(SC6=CC=CC=C64)C=CC=C5, reflecting its complex heterocyclic architecture.

Key physicochemical properties include:

  • Solubility: 21 mg/mL in dimethyl sulfoxide (DMSO).
  • Storage: Stable at -20°C in powder form for up to three years.

Spectroscopic characterization (NMR, HPLC) confirms the structural integrity of Inauhzin, with purity exceeding 98% in commercial preparations. X-ray crystallography and molecular docking studies highlight its ability to bind the SIRT1 catalytic domain, where the phenothiazine group occupies a hydrophobic pocket, while the triazinoindole moiety interacts with NAD⁺-binding residues.

Synthesis and Structural Optimization of Inauhzin Analogs

The synthesis of Inauhzin begins with isatin, which undergoes cyclization to form the 5H-triazino[5,6-b]indole-3-thiol intermediate. This intermediate reacts with a brominated phenothiazine derivative (1-bromo-1-(10H-phenothiazin-10-yl)butan-1-one) in the presence of triethylamine to yield Inauhzin. Modifications to this scaffold have focused on enhancing potency and selectivity:

Key Structural Modifications:

  • Carbon Chain Elongation: Extending the butanone linker (R1) from four to six carbons improved SIRT1 inhibition (IC₅₀ reduced from 3 μM to 1.2 μM).
  • Phenothiazine Substitutions:
    • Methoxy groups at position 2 or 3 (e.g., analog 8) increased p53 activation by 40% compared to Inauhzin.
    • Acridine derivatives (e.g., analog 37) enhanced cytotoxicity in H460 lung cancer cells (IC₅₀ = 0.8 μM vs. 5.4 μM for Inauhzin).
  • Triazinoindole Modifications: Fluorination at position 7 improved metabolic stability without compromising activity.

Table 1: Selected Inauhzin Analogs and Their Properties

AnalogModificationIC₅₀ (SIRT1)p53 Activation (%)
INZParent compound3.0 μM100
83-OCH₃ on phenothiazine1.8 μM140
37Acridine substitution0.7 μM210

The most promising analog, 37, demonstrated a 5-fold increase in tumor growth suppression in xenograft models compared to Inauhzin.

Structure-Activity Relationship (SAR) Analysis

SAR studies reveal that both the triazinoindole and phenothiazine moieties are indispensable for Inauhzin’s activity:

  • Triazinoindole Core:

    • The thioether linkage is critical; replacement with ether or amine groups abolished SIRT1 inhibition.
    • The N2 nitrogen in the triazine ring forms a hydrogen bond with SIRT1’s Glu324, essential for binding.
  • Phenothiazine System:

    • Planarity of the tricyclic structure facilitates π-π stacking with SIRT1’s Phe273 and Phe414.
    • Electron-donating groups (e.g., -OCH₃) at position 3 enhance p53 acetylation by stabilizing the SIRT1-Inauhzin complex.
  • Linker Optimization:

    • A four-carbon chain optimally positions the two aromatic systems for simultaneous interactions with SIRT1 and IMPDH2, a secondary target.

Mechanistic Insights:
Inauhzin’s dual inhibition of SIRT1 (IC₅₀ = 0.7–3 μM) and IMPDH2 disrupts NAD⁺ metabolism and nucleotide synthesis, synergistically activating p53. Acetylation of p53 at Lys382 prevents MDM2-mediated ubiquitination, stabilizing p53 and inducing apoptosis in cancer cells.

Table 2: Critical SAR Features and Biological Impact

Structural FeatureRole in ActivityBiological Outcome
Triazinoindole-thioetherSIRT1 bindingp53 stabilization
Phenothiazine planarityIMPDH2 inhibitionGTP depletion; nucleolar stress
Four-carbon linkerOptimal spacing for dual targetingSynergistic anti-cancer effects

These findings underscore Inauhzin’s unique mechanism as a non-genotoxic p53 activator, distinguishing it from DNA-damaging chemotherapeutics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

469.10310259 g/mol

Monoisotopic Mass

469.10310259 g/mol

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2023-08-15
1: Zhang Y, Zhang Q, Zeng SX, Hao Q, Lu H. Inauhzin sensitizes p53-dependent cytotoxicity and tumor suppression of chemotherapeutic agents. Neoplasia. 2013 May;15(5):523-34. PubMed PMID: 23633924; PubMed Central PMCID: PMC3638355.
2: Liao JM, Zeng SX, Zhou X, Lu H. Global effect of inauhzin on human p53-responsive transcriptome. PLoS One. 2012;7(12):e52172. doi: 10.1371/journal.pone.0052172. Epub 2012 Dec 21. PubMed PMID: 23284922; PubMed Central PMCID: PMC3528779.
3: Zhang Q, Ding D, Zeng SX, Ye QZ, Lu H. Structure and activity analysis of Inauhzin analogs as novel antitumor compounds that induce p53 and inhibit cell growth. PLoS One. 2012;7(10):e46294. doi: 10.1371/journal.pone.0046294. Epub 2012 Oct 24. PubMed PMID: 23115626; PubMed Central PMCID: PMC3480348.
4: Zhang Y, Zhang Q, Zeng SX, Zhang Y, Mayo LD, Lu H. Inauhzin and Nutlin3 synergistically activate p53 and suppress tumor growth. Cancer Biol Ther. 2012 Aug;13(10):915-24. doi: 10.4161/cbt.20844. Epub 2012 Aug 1. PubMed PMID: 22785205; PubMed Central PMCID: PMC3414413.
5: Zhang Q, Zeng SX, Zhang Y, Zhang Y, Ding D, Ye Q, Meroueh SO, Lu H. A small molecule Inauhzin inhibits SIRT1 activity and suppresses tumour growth through activation of p53. EMBO Mol Med. 2012 Apr;4(4):298-312. doi: 10.1002/emmm.201100211. Epub 2012 Feb 13. PubMed PMID: 22331558; PubMed Central PMCID: PMC3376857.

Explore Compound Types